
4-(4-Chlorophenyl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chlorophenyl)piperazine-1-carboxamide is a chemical compound with the CAS Number: 676579-72-9 . It has a molecular weight of 239.7 and its IUPAC name is 4-(4-chlorophenyl)-1-piperazinecarboxamide .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14ClN3O/c12-9-1-3-10(4-2-9)14-5-7-15(8-6-14)11(13)16/h1-4H,5-8H2,(H2,13,16) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Evaluation
A study highlighted the synthesis of new piperazine derivatives, including those related to 4-(4-Chlorophenyl)piperazine-1-carboxamide, and their evaluation for antimicrobial activity. The compounds were synthesized and characterized using NMR, IR, and mass spectrometry techniques. One derivative demonstrated superior antimicrobial properties, showing good growth inhibition against specific bacterial strains. This research opens avenues for developing potent antimicrobials based on piperazine derivatives (Patil et al., 2021).
Enantioselective Catalysis
Another application involves the use of l-Piperazine-2-carboxylic acid derived N-formamides as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. This work demonstrates the critical role of the arene sulfonyl group on N4 for achieving high enantioselectivity. The findings contribute to the field of asymmetric catalysis, offering a broad range of substrates for synthesis processes with high yields and enantioselectivities (Wang et al., 2006).
Antitumor Activity Evaluation
In the realm of cancer research, 1,2,4-triazine derivatives bearing the piperazine amide moiety have been synthesized and assessed for their anticancer activities. Specifically, their effects against breast cancer cells were investigated, revealing promising antiproliferative agents. This study underscores the potential of piperazine derivatives in developing new therapeutic agents for cancer treatment (Yurttaş et al., 2014).
Synthesis and Biological Screening
Further research involved the synthesis of 4-[(4-chlorophenyl)(phenyl)methyl]piperazine-1-yl-aroylamino/1-arylsulphonamido/-4-arylidene-2-(4-methoxyphenyl)-5-oxo-imidazolines. These compounds were tested for their biological activity against various bacteria and fungi, with some displaying moderate activity. This highlights the potential of piperazine derivatives in antimicrobial drug development (J.V.Guna et al., 2009).
Development of Screening Methods
A novel electrochemical method was developed for the detection of 1-(3-chlorophenyl)piperazine (mCPP) in forensic samples. Utilizing disposable screen-printed carbon electrodes and square-wave voltammetry, this approach offers a rapid and simple screening tool for mCPP detection, underscoring the adaptability of piperazine chemistry in analytical and forensic science applications (Silva et al., 2021).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
4-(4-chlorophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O/c12-9-1-3-10(4-2-9)14-5-7-15(8-6-14)11(13)16/h1-4H,5-8H2,(H2,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APBDKYHKEZOVSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-isopentyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2722088.png)
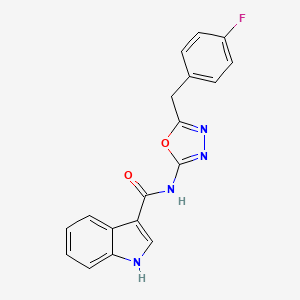
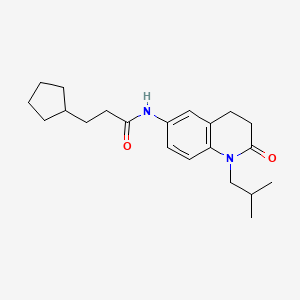

![3-(1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)piperidin-4-yl)oxazolidine-2,4-dione](/img/structure/B2722096.png)
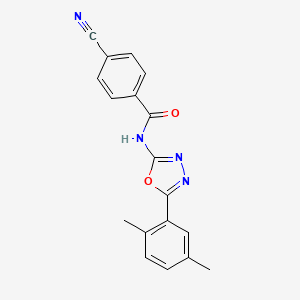
![(4-Fluorophenyl)[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B2722100.png)

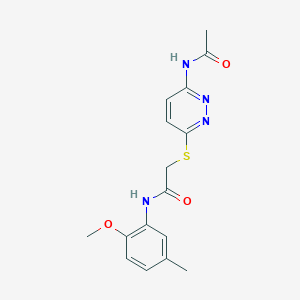
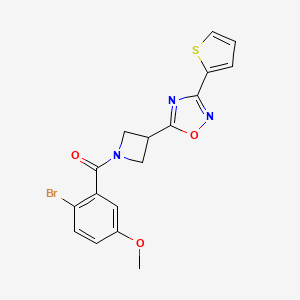
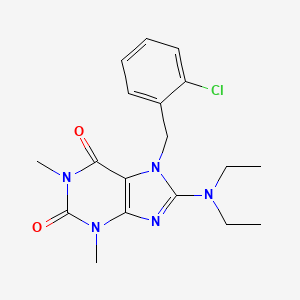
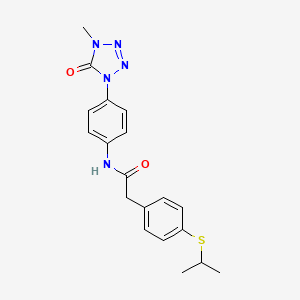
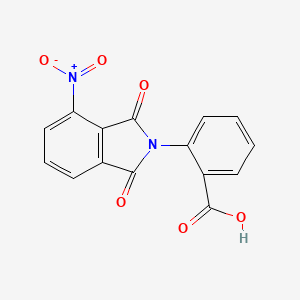
![N-(benzo[d][1,3]dioxol-5-yl)-5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide](/img/structure/B2722109.png)